Avasimibe

Content Navigation

CAS Number

Product Name

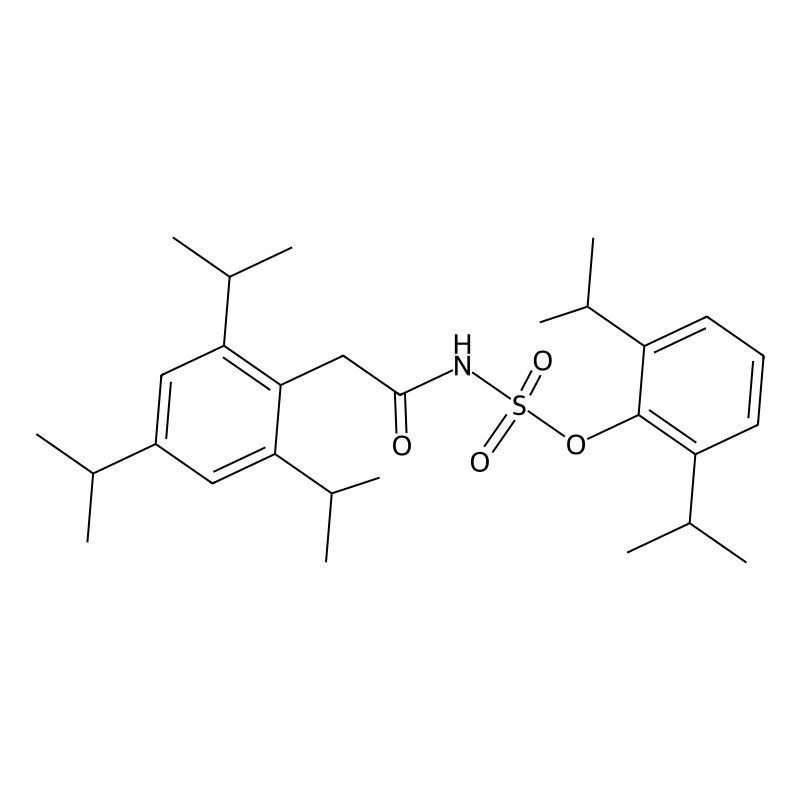

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cardiovascular Research

Avasimibe's primary area of scientific research has been in the cardiovascular field. It acts as a selective inhibitor of SR-BI (scavenger receptor class B type I), a protein involved in cholesterol homeostasis. By inhibiting SR-BI, Avasimibe may promote the clearance of LDL-C (low-density lipoprotein cholesterol), also known as "bad cholesterol", from the blood. This mechanism has generated interest in its potential application for treating and preventing atherosclerosis, a condition characterized by plaque buildup in arteries, which can lead to heart disease and stroke [].

Several clinical trials have been conducted to evaluate the efficacy and safety of Avasimibe for lowering LDL-C levels. While some studies have shown promising results, others have not demonstrated a significant benefit compared to existing cholesterol-lowering medications []. Further research is needed to determine the optimal role of Avasimibe in cardiovascular disease management.

Oncology Research

Emerging scientific research suggests Avasimibe may have applications beyond cardiovascular health. Studies are exploring its potential role in cancer treatment. The rationale behind this investigation lies in the role of SR-BI in some cancer cells. SR-BI can facilitate the uptake of essential nutrients by cancer cells, promoting their growth and survival. By inhibiting SR-BI, Avasimibe might starve cancer cells and hinder their progression [].

Avasimibe is a synthetic small molecule that acts as an inhibitor of acyl-CoA:cholesterol acyltransferase, specifically targeting the enzyme ACAT1. This compound was initially developed for the treatment of cardiovascular diseases due to its ability to modulate lipid metabolism. By inhibiting cholesterol esterification, avasimibe increases the levels of free cholesterol within cells and reduces the formation of foam cells, which are pivotal in the development of atherosclerosis . Its pharmacological profile indicates potential applications in treating conditions associated with dyslipidemia and atherosclerosis.

- Avasimibe's mechanism of action is multifaceted. It primarily functions by inhibiting SOAT enzymes, leading to decreased cholesterol esterification and a reduction in cellular cholesterol stores.

- Additionally, Avasimibe acts as a potent activator of the pregnane X receptor (PXR) []. PXR activation can indirectly induce CYP3A4 and P-glycoprotein, enzymes involved in drug metabolism and excretion, potentially affecting the efficacy of other medications taken concurrently [].

- Data on Avasimibe's specific toxicity in humans is limited as clinical trials haven't been extensively reported.

- In-vitro studies suggest Avasimibe may have potential for drug-drug interactions due to PXR activation, requiring further investigation for safe clinical use [].

Please Note:

- The information on Avasimibe is primarily derived from research focused on its potential as a cholesterol-lowering agent and its impact on cancer cell lines.

- Further research and clinical trials are needed to fully understand the safety, efficacy, and optimal use of Avasimibe for various therapeutic purposes.

- Formation of Key Intermediates: Initial steps typically involve the synthesis of core structures that serve as precursors for further modifications.

- Functionalization: Subsequent reactions introduce necessary functional groups that confer ACAT inhibitory activity.

- Purification and Characterization: The final product is purified using techniques such as chromatography and characterized through spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) to confirm its structure and purity .

Avasimibe exhibits several biological activities relevant to cardiovascular health:

- Cholesterol-Lowering Effect: Clinical studies have demonstrated that avasimibe can significantly reduce plasma cholesterol levels, particularly non-high-density lipoprotein cholesterol, without adversely affecting high-density lipoprotein cholesterol levels .

- Anti-Atherogenic Properties: Beyond its lipid-lowering effects, avasimibe has been shown to reduce atherosclerotic lesion formation and improve plaque stability by decreasing macrophage infiltration and matrix metalloproteinase expression in arterial walls .

- Synergistic Effects with Statins: The combination of avasimibe with statins may enhance antiatherosclerotic effects, promoting regression of atherosclerotic lesions independent of changes in plasma cholesterol levels .

Avasimibe holds promise for various applications, primarily in:

- Cardiovascular Disease Management: Its primary application is in managing dyslipidemia and preventing cardiovascular diseases through its lipid-modulating effects.

- Research Tool: Avasimibe serves as a valuable tool in research settings for studying lipid metabolism and atherogenesis mechanisms .

Interaction studies have revealed that avasimibe may influence the metabolism of other drugs. Notably, it has been shown to affect the pharmacokinetics of various medications by altering hepatic enzyme activity, particularly those metabolized by cytochrome P450 enzymes. This interaction could lead to increased or decreased plasma concentrations of co-administered drugs .

Several compounds share structural or functional similarities with avasimibe. Here’s a comparison highlighting their uniqueness:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Ezetimibe | Inhibits intestinal absorption of cholesterol | Primarily targets intestinal absorption rather than intracellular metabolism. |

| Simvastatin | Inhibits HMG-CoA reductase | Focuses on reducing cholesterol synthesis rather than esterification. |

| Fenofibrate | Activates peroxisome proliferator-activated receptors (PPARs) | Enhances fatty acid oxidation and reduces triglycerides rather than directly targeting cholesterol esterification. |

| Niacin | Inhibits lipolysis in adipose tissue | Reduces free fatty acid levels and thus lowers hepatic triglyceride synthesis. |

Avasimibe's distinctive mechanism as an ACAT inhibitor sets it apart from these compounds, particularly regarding its role in reducing foam cell formation and improving plaque stability.

Avasimibe, chemically designated as 2,6-diisopropylphenyl 2-(2,4,6-triisopropylphenyl)acetylsulfamate, operates as a potent inhibitor of acyl-coenzyme A:cholesterol acyltransferase enzymes through a competitive inhibition mechanism [1] [2]. The fundamental biochemical basis of avasimibe's inhibitory action centers on its ability to block the esterification reaction that converts free cholesterol to cholesteryl esters within cellular environments [3] [4].

The molecular mechanism involves avasimibe's direct interference with the enzyme's catalytic cycle by occupying the cholesterol substrate binding site and preventing access of the natural sterol substrate to the active site residues [5]. Structural studies have revealed that avasimibe binds within the catalytic chamber of sterol O-acyltransferase 1, where it forms stabilizing interactions with key active site residues including histidine 460, asparagine 421, and tryptophan 420 [5]. This binding effectively blocks the accessibility of these critical catalytic residues, thereby preventing the enzyme from catalyzing the acyl transfer reaction from acyl-coenzyme A to cholesterol [5].

The inhibition process demonstrates concentration-dependent kinetics, with avasimibe exhibiting inhibitory constants that vary based on cellular and experimental conditions [6] [7]. In hepatoma G2 cells, avasimibe demonstrates an inhibitory concentration of 391 nanomolar for acyl-coenzyme A:cholesterol acyltransferase 1, while showing 664 nanomolar potency against the same enzyme in THP-1 cells [7]. This variation reflects the complex interplay between membrane composition, enzyme concentration, and inhibitor availability within different cellular contexts [7].

The competitive nature of avasimibe's inhibition has been confirmed through kinetic studies demonstrating that the compound competes directly with fatty acyl-coenzyme A substrates for enzyme binding [8]. This competitive inhibition pattern indicates that avasimibe and the natural acyl-coenzyme A substrate compete for overlapping binding sites within the enzyme's active site architecture [8].

Binding Site Characterization and Interactions

The binding site characterization of avasimibe reveals a complex interaction network within the sterol O-acyltransferase catalytic domain. Structural analysis demonstrates that avasimibe binds within a hydrophobic tunnel formed by transmembrane domains 4 through 9, which creates the catalytic core responsible for cholesterol esterification [5] [9]. The inhibitor occupies a central position within this tunnel, where it establishes multiple types of molecular interactions that stabilize its binding conformation [5].

Key binding interactions include hydrogen bonding with the catalytic histidine residue, which is essential for the enzyme's acyltransferase activity [5] [9]. In sterol O-acyltransferase 2, avasimibe analogues form hydrogen bonds with histidine 434, establishing a critical interaction that blocks substrate access to this catalytic residue [9]. Additional stabilizing interactions involve pi-pi stacking with tryptophan residues and hydrogen bonding with asparagine residues within the active site [9].

The binding site architecture accommodates avasimibe through a network of hydrophobic interactions that complement the compound's extensively substituted aromatic ring systems [8] [5]. The 2,4,6-triisopropylphenyl moiety of avasimibe engages in favorable hydrophobic contacts with nonpolar amino acid residues lining the enzyme's catalytic chamber [1] [10]. These interactions contribute significantly to the overall binding affinity and inhibitory potency of the compound [1].

Human serum albumin binding studies have revealed that avasimibe demonstrates high affinity binding to subdomain IIA of albumin, with saturation occurring at a 16:1 molar ratio of avasimibe to albumin [11]. This binding involves displacement of other ligands such as warfarin, indicating that avasimibe possesses higher binding affinity than many endogenous and exogenous compounds for this protein binding site [11]. The binding interaction causes conformational changes in the albumin structure, as evidenced by alterations in alpha-helical content and tryptophan fluorescence quenching [11].

Surface representation analysis of sterol O-acyltransferase 1 reveals an intramembrane tunnel extending from the exterior of the enzyme molecule into the reaction chamber, located between transmembrane segments 4 and 5 [5]. This tunnel represents the likely pathway for hydrophobic substrate and product transfer, with avasimibe potentially interfering with this transport mechanism through its binding interactions [5].

Isoform Selectivity Between Acyl-Coenzyme A:Cholesterol Acyltransferase 1 and Acyl-Coenzyme A:Cholesterol Acyltransferase 2

The isoform selectivity profile of avasimibe demonstrates moderate preference for acyl-coenzyme A:cholesterol acyltransferase 2 over acyl-coenzyme A:cholesterol acyltransferase 1, with inhibitory concentration values of 9.2 micromolar and 24 micromolar respectively [12]. This selectivity pattern distinguishes avasimibe from other acyl-coenzyme A:cholesterol acyltransferase inhibitors that exhibit different isoform preferences [7] [9].

Comparative analysis reveals that avasimibe's selectivity profile differs significantly from highly selective inhibitors such as CP-113818, which demonstrates approximately 10-fold lower inhibitory concentration values but with opposite selectivity preferences [7]. While CP-113818 shows inhibitory concentrations of 6 nanomolar for acyl-coenzyme A:cholesterol acyltransferase 1 in hepatoma G2 cells versus 63 nanomolar in THP-1 cells, avasimibe demonstrates the reverse pattern with higher potency against acyl-coenzyme A:cholesterol acyltransferase 2 [7].

The molecular basis for isoform selectivity stems from structural differences between acyl-coenzyme A:cholesterol acyltransferase 1 and acyl-coenzyme A:cholesterol acyltransferase 2 active sites, despite sharing 48% protein sequence identity [8] [9]. Critical differences in active site residue composition contribute to differential inhibitor binding affinities [13] [14]. For instance, while both isoforms contain essential histidine residues for catalytic activity (histidine 460 in acyl-coenzyme A:cholesterol acyltransferase 1 and histidine 434 in acyl-coenzyme A:cholesterol acyltransferase 2), the surrounding amino acid environment differs between isoforms [13] [14].

Membrane topology differences between the two isoforms also influence inhibitor selectivity patterns [15]. Acyl-coenzyme A:cholesterol acyltransferase 1 and acyl-coenzyme A:cholesterol acyltransferase 2 display divergent membrane topologies that affect the positioning of critical serine residues, with serine 269 of acyl-coenzyme A:cholesterol acyltransferase 1 located in the cytosol while serine 249 of acyl-coenzyme A:cholesterol acyltransferase 2 resides in the endoplasmic reticulum lumen [15]. These topological differences create distinct microenvironments that can influence inhibitor binding and selectivity [15].

The differential sensitivity of the two isoforms to serine-modifying reagents further illustrates their distinct biochemical properties [13] [14]. Acyl-coenzyme A:cholesterol acyltransferase 1 demonstrates sensitivity to serine-modifying reagents, while acyl-coenzyme A:cholesterol acyltransferase 2 shows resistance to such modifications [13] [14]. This difference reflects underlying structural variations that may contribute to the observed selectivity patterns of inhibitors like avasimibe [13] [14].

Structural Determinants of Inhibitory Potency

The inhibitory potency of avasimibe derives from specific structural features that optimize its interaction with acyl-coenzyme A:cholesterol acyltransferase binding sites. The sulfamate functional group represents a critical pharmacophore that is essential for acyl-coenzyme A:cholesterol acyltransferase binding and inhibition, with complete loss of activity observed upon its removal [1] [16]. This group likely mimics key interactions made by the natural acyl-coenzyme A substrate while providing enhanced stability and binding affinity [16].

The 2,6-diisopropylphenyl moiety has been identified through structure-activity relationship studies as providing optimal substitution patterns for potency [16]. Systematic examination of phenyl ring substitutions revealed that 2,6-diisopropyl substitution was superior to other substitution patterns, indicating that this specific steric arrangement creates favorable interactions within the enzyme binding site [16]. The isopropyl groups likely engage in hydrophobic interactions with nonpolar amino acid residues while providing appropriate steric bulk to enhance binding specificity [16].

The 2,4,6-triisopropylphenyl group contributes additional hydrophobic interactions that enhance potency compared to compounds with smaller substituents [1] [10]. This extensively substituted aromatic ring system creates a lipophilic surface that complements the hydrophobic nature of the enzyme's membrane-bound active site [1]. The multiple isopropyl substituents increase the molecular surface area available for favorable van der Waals interactions with the enzyme [10].

The acetyl linker component serves as a spacer that positions the pharmacophoric elements at optimal geometric relationships for enzyme binding [1]. This structural element maintains the appropriate distance and orientation between the sulfamate group and the bulky aromatic substituents, ensuring that both components can simultaneously engage their respective binding interactions [1]. Modifications to this linker region typically result in decreased potency, confirming its importance for maintaining optimal binding geometry [1].

Molecular flexibility represents another important determinant of inhibitory potency, allowing avasimibe to undergo conformational adaptation to fit optimally within the enzyme binding site [8] [5]. The compound's structure incorporates sufficient rotational freedom around key bonds to enable induced-fit binding while maintaining the essential pharmacophoric relationships [8]. This flexibility is particularly important given the dynamic nature of membrane-bound enzymes and their ability to undergo conformational changes upon ligand binding [5].

The overall hydrophobic character of avasimibe facilitates its membrane interaction capability, which is essential for reaching the endoplasmic reticulum-localized target enzymes [11] [5]. The compound's lipophilic properties enable it to partition into membrane environments where acyl-coenzyme A:cholesterol acyltransferase enzymes reside, thereby achieving effective cellular concentrations at the site of action [11]. This membrane partitioning behavior directly influences the compound's cellular efficacy and overall inhibitory potency [5].

Comparative Analysis with Other Acyl-Coenzyme A:Cholesterol Acyltransferase Inhibitors

Comparative analysis of avasimibe with other acyl-coenzyme A:cholesterol acyltransferase inhibitors reveals distinct pharmacological profiles and structure-activity relationships. CP-113818 represents a significantly more potent inhibitor with inhibitory concentration values approximately 1000-fold lower than avasimibe, demonstrating 6 nanomolar potency in hepatoma G2 cells compared to avasimibe's 391 nanomolar potency [7] [17]. However, CP-113818 exhibited adrenal toxicity in preclinical studies, leading to its discontinuation from clinical development [17].

Nevanimibe demonstrates intermediate potency with inhibitory concentrations of 0.23 micromolar for acyl-coenzyme A:cholesterol acyltransferase 1 and 0.71 micromolar for acyl-coenzyme A:cholesterol acyltransferase 2, showing moderate selectivity for acyl-coenzyme A:cholesterol acyltransferase 1 [9]. Structural studies reveal that nevanimibe binds similarly to avasimibe within the catalytic chamber, forming polar contacts with the catalytic histidine residue and establishing pi-pi interactions with tryptophan residues [9]. The binding mechanism involves hydrogen bonding with asparagine residues and blockade of substrate access to the active site [9].

F12511 exhibits exceptional potency with an inhibitory constant of 0.039 micromolar for acyl-coenzyme A:cholesterol acyltransferase 1 and 0.110 micromolar for acyl-coenzyme A:cholesterol acyltransferase 2, representing approximately 600-fold higher potency than avasimibe [17]. Despite this superior potency, F12511 was also withdrawn from clinical development, though the specific reasons were not disclosed [17]. The compound demonstrates moderate selectivity for acyl-coenzyme A:cholesterol acyltransferase 1 with a 2.8-fold preference [17].

K604 represents a highly selective acyl-coenzyme A:cholesterol acyltransferase 1 inhibitor with an inhibitory constant of 0.45 micromolar and minimal activity against acyl-coenzyme A:cholesterol acyltransferase 2 [17]. This selectivity profile contrasts with avasimibe's moderate preference for acyl-coenzyme A:cholesterol acyltransferase 2 [12]. However, K604's hydrophilic nature prevents brain penetration, limiting its utility for applications requiring central nervous system access [17].

PPPA demonstrates high selectivity for acyl-coenzyme A:cholesterol acyltransferase 2 with a 7.2-fold preference, exhibiting inhibitory concentrations of 25 micromolar for acyl-coenzyme A:cholesterol acyltransferase 2 versus 179 micromolar for acyl-coenzyme A:cholesterol acyltransferase 1 [9] [18]. This selectivity pattern makes it a valuable pharmacological tool for investigating acyl-coenzyme A:cholesterol acyltransferase 2-specific functions [18]. Molecular dynamics simulations reveal that PPPA forms extensive hydrogen bonding networks with active site residues, contributing to its selectivity profile [18].

Beauveriolide III exhibits natural product origin and demonstrates selective inhibition of acyl-coenzyme A:cholesterol acyltransferase 1 with inhibitory concentrations of 1.3 micromolar compared to 6.6 micromolar for acyl-coenzyme A:cholesterol acyltransferase 2 [19]. Interestingly, this compound shows differential inhibition patterns depending on membrane integrity, with stronger acyl-coenzyme A:cholesterol acyltransferase 2 inhibition observed under conditions of membrane disruption [19]. This suggests that membrane organization influences inhibitor access to different enzyme active sites [19].

The structural diversity among these inhibitors illustrates different approaches to achieving acyl-coenzyme A:cholesterol acyltransferase inhibition [20] [21]. While avasimibe employs a sulfamate pharmacophore with extensive aromatic substitution, other inhibitors utilize different chemical scaffolds including urea derivatives, natural product frameworks, and various heterocyclic systems [20]. Despite these structural differences, most potent inhibitors share common features including significant hydrophobic character and the ability to form hydrogen bonding interactions with active site residues [21].

Avasimibe exerts its primary mechanism of action through direct inhibition of cholesteryl ester formation, targeting both sterol O-acyltransferase 1 and sterol O-acyltransferase 2 enzymes with remarkable potency [1] [4]. The compound demonstrates exceptional selectivity for sterol O-acyltransferase 1, exhibiting an inhibitory concentration fifty value of 60 nanomolar, while showing reduced affinity for sterol O-acyltransferase 2 with an inhibitory concentration fifty value of 3.3 micromolar [5] [6].

In human monocyte-derived macrophages, avasimibe treatment produces a concentration-dependent reduction in cellular cholesteryl ester content, achieving a 29% decrease at concentrations of 10 micrograms per milliliter [2] [7]. This reduction occurs without accompanying increases in intracellular free cholesterol accumulation, distinguishing avasimibe from other acyl-coenzyme A:cholesterol acyltransferase inhibitors and contributing to its superior safety profile [2] [4].

Rat hepatocyte studies demonstrate even more pronounced effects, with avasimibe achieving 93% and 74% reductions in acyl-coenzyme A:cholesterol acyltransferase activity at 10 micromolar concentrations in the presence and absence of beta-migrating very low-density lipoproteins, respectively [8] [9]. These findings establish that avasimibe effectively blocks the enzymatic conversion of free cholesterol to cholesteryl esters across multiple cell types and experimental conditions.

Cancer cell investigations using Raman spectromicroscopy reveal that avasimibe significantly reduces cholesteryl ester storage in lipid droplets across various human cancer cell lines, including prostate cancer, pancreatic cancer, lung cancer, and colon cancer cells [10] [11]. Treatment with avasimibe at 25 micrograms per milliliter containing 5 micromolar of active compound substantially decreased the cholesteryl ester content within these cellular lipid storage compartments [10].

| Parameter | Effect Magnitude | Concentration | Cell Type |

|---|---|---|---|

| Cholesteryl Ester Content (Human Macrophages) | 29% reduction | 10 μg/ml | Human Monocyte-Derived Macrophages |

| ACAT Activity Inhibition | 25% inhibition | 50 nmol/L | Mouse Macrophage Cell Line J774 |

| Cholesterol Esterification Reduction | 93-74% decrease | 10 μmol/L | Rat Hepatocytes |

| Lipid Droplet Cholesteryl Ester Content | Significant reduction | 25 μg/ml (5 μM) | Various Human Cancer Cells |

Free Cholesterol Regulation and Mobilization

Avasimibe demonstrates exceptional capacity for enhancing free cholesterol mobilization through its inhibition of cholesterol esterification pathways [10] [11]. By preventing the conversion of free cholesterol to cholesteryl esters, the compound increases the availability of free cholesterol for various cellular processes, including membrane incorporation, efflux mechanisms, and metabolic conversion [12] [13].

Enhanced cholesterol efflux represents a critical mechanism through which avasimibe modulates cellular cholesterol homeostasis [2] [12]. The compound increases spontaneous cholesterol efflux from human monocyte-derived macrophages, even in the absence of exogenous cholesterol acceptors [12]. This enhanced efflux capacity results from increased expression of cholesterol transport proteins, particularly ATP-binding cassette transporter G1 [12].

Studies demonstrate that avasimibe treatment promotes the mobilization of intracellular cholesterol pools by preventing their sequestration into esterified storage forms [8] [13]. In cultured rat hepatocytes, avasimibe shifts cellular metabolism from cholesterol storage and secretion toward active conversion of cholesterol into bile acids, representing a fundamental reorientation of cholesterol handling [8] [9].

Free cholesterol accumulation in cancer cells treated with avasimibe leads to cytotoxic effects through elevated endoplasmic reticulum stress [10] [14]. This mechanism explains the selective toxicity of avasimibe toward cancer cells, which typically demonstrate altered cholesterol metabolism and increased dependence on cholesteryl ester storage compared to normal cells [10] [11].

The compound's effects on cholesterol trafficking extend beyond simple inhibition of esterification, encompassing complex changes in intracellular cholesterol distribution and membrane incorporation [15] [16]. These effects contribute to altered membrane composition and function, particularly in immune cells where cholesterol content significantly influences cellular activation and signaling pathways [15].

Influence on Cellular Cholesterol Homeostasis

Avasimibe fundamentally disrupts normal cholesterol homeostatic mechanisms through multiple interconnected pathways that extend far beyond simple enzyme inhibition [17] [18]. The compound's influence on cellular cholesterol homeostasis encompasses transcriptional regulation, post-translational modifications, and complex feedback mechanisms that govern cholesterol synthesis, uptake, storage, and elimination [8] [19].

Transcriptional regulation of cholesterol homeostasis genes represents a major mechanism through which avasimibe exerts its effects [8] [9]. In cultured rat hepatocytes, avasimibe increases cholesterol 7α-hydroxylase activity by 1.7- to 2.6-fold, with corresponding increases in messenger ribonucleic acid expression [8]. This enhancement of the rate-limiting enzyme in bile acid synthesis represents a critical pathway for cholesterol elimination and homeostatic regulation.

The compound induces bile acid synthesis in hepatocytes by 2.9-fold after preincubation with beta-migrating very low-density lipoproteins [8] [9]. This induction occurs through enhanced availability of free cholesterol substrate and direct transcriptional effects on cholesterol 7α-hydroxylase expression [8]. The increased bile acid synthesis provides an important mechanism for maintaining cholesterol homeostasis despite reduced esterification capacity.

Feedback regulation mechanisms are significantly altered by avasimibe treatment, as demonstrated by changes in sterol regulatory element-binding protein processing and cholesterol sensing pathways [20] [21]. The compound's effects on intracellular cholesterol distribution influence the activation of transcription factors responsible for cholesterol synthesis and uptake regulation [21].

Studies reveal that avasimibe modulates cholesterol homeostasis differently across cell types, reflecting the diverse metabolic requirements and regulatory mechanisms present in different tissues [15] [16]. In macrophages, the compound enhances cholesterol efflux and reduces foam cell formation, while in hepatocytes, it promotes bile acid synthesis and cholesterol catabolism [2] [8].

Membrane cholesterol homeostasis is particularly sensitive to avasimibe treatment, as the compound alters the distribution of cholesterol between esterified storage pools and membrane-incorporated forms [15] [22]. These changes influence membrane fluidity, lipid raft formation, and the function of membrane-bound proteins involved in cellular signaling [15].

Impact on Intracellular Lipid Droplet Formation

Avasimibe demonstrates profound effects on intracellular lipid droplet formation and composition, fundamentally altering the storage and organization of neutral lipids within cells [10] [15]. The compound's impact extends beyond simple reduction in lipid droplet content to encompass changes in droplet composition, size distribution, and cellular localization [10] [20].

Lipid droplet content analysis using stimulated Raman loss microscopy reveals that avasimibe treatment significantly reduces the overall lipid droplet area in various human cancer cell lines [10]. Quantitative analysis demonstrates substantial decreases in lipid droplet area percentage across prostate cancer, pancreatic cancer, lung cancer, and colon cancer cells following avasimibe treatment [10].

The composition of lipid droplets is dramatically altered by avasimibe treatment, with Raman spectroscopic analysis revealing significant changes in the cholesteryl ester to triglyceride ratio [10]. Cancer cells typically maintain lipid droplets with high cholesteryl ester content, ranging from 52% to 74% cholesteryl ester content depending on cell type [10]. Avasimibe treatment substantially reduces this cholesteryl ester percentage while maintaining overall droplet structure [10].

Adipocyte studies demonstrate that acyl-coenzyme A:cholesterol acyltransferase enzymes are required for normal lipid storage capacity [20]. Pharmacological inhibition of acyl-coenzyme A:cholesterol acyltransferase activity with compounds similar to avasimibe suppresses intracellular cholesterol and cholesteryl ester levels while reducing expression of genes involved in cholesterol uptake and efflux [20].

The compound influences lipid droplet biogenesis through effects on sterol regulatory element-binding protein 1 maturation and downstream lipogenic gene expression [20]. Avasimibe treatment results in decreased de novo lipogenesis, as demonstrated by reduced sterol regulatory element-binding protein 1 processing and expression of lipogenic target genes [20].

Normal cell selectivity represents an important characteristic of avasimibe's effects on lipid droplet formation [10]. While cancer cells demonstrate substantial lipid droplet content that is significantly reduced by avasimibe treatment, normal human cells, including vascular smooth muscle cells and dermal fibroblasts, show negligible lipid droplet content and minimal sensitivity to avasimibe effects [10].

| Cell Type | Baseline Lipid Droplet Content | Avasimibe Effect | Cholesteryl Ester % |

|---|---|---|---|

| Prostate Cancer (PC3) | High | Significant reduction | 74±15% |

| Pancreatic Cancer (MIA-PaCa2) | High | Significant reduction | 61±15% |

| Lung Cancer (A549) | High | Significant reduction | 52±18% |

| Colon Cancer (HCT116) | High | Significant reduction | 57±13% |

| Normal Vascular Smooth Muscle | Negligible | Minimal effect | N/A |

| Normal Dermal Fibroblast | Negligible | Minimal effect | N/A |

Modulation of Membrane Lipid Composition

Avasimibe exerts significant influence on membrane lipid composition through its effects on cholesterol esterification and subsequent alterations in cholesterol distribution between storage pools and membrane compartments [15] [22]. These compositional changes have profound implications for membrane biophysical properties, protein function, and cellular signaling mechanisms [23] [24].

Membrane cholesterol content is substantially altered by avasimibe treatment, as the compound prevents cholesterol sequestration into esterified storage forms and increases the availability of free cholesterol for membrane incorporation [15] [16]. This increased membrane cholesterol content influences membrane fluidity, permeability, and the formation of specialized membrane microdomains [23] [24].

The compound's effects on lipid raft formation represent a critical aspect of its membrane-modulating activity [15] [22]. Acyl-coenzyme A:cholesterol acyltransferase inhibition by avasimibe reduces cellular neutral lipid droplets and promotes lipid microdomains that enhance T cell receptor signaling and T cell receptor-independent bioenergetics [15]. These changes in membrane organization have important implications for immune cell function and activation [15].

Membrane microdomain organization is significantly influenced by avasimibe-induced changes in cholesterol distribution [23] [24]. The compound alters the balance between liquid-ordered and liquid-disordered membrane phases, affecting the segregation of membrane lipids and the localization of membrane proteins [23]. These changes influence the formation of both transient and stable membrane microdomains [23].

Studies demonstrate that avasimibe modulates membrane protein function through changes in the lipid environment surrounding membrane-bound proteins [22]. The altered cholesterol content and membrane composition influence the activity of membrane transporters, receptors, and enzymes that are sensitive to their lipid environment [22].

Membrane permeability and transport properties are modified by avasimibe-induced changes in membrane lipid composition [16]. The compound's effects on membrane cholesterol content influence the passive diffusion of small molecules and the activity of specific transport proteins involved in cholesterol efflux and lipid trafficking [16].

The asymmetric distribution of membrane lipids between inner and outer leaflets of cellular membranes is affected by avasimibe treatment [16]. The compound influences the transbilayer distribution of cholesterol and phospholipids, affecting membrane potential, endocytosis rates, and the exposure of specific lipid species to the extracellular environment [16].

Clinical implications of avasimibe's membrane-modulating effects extend to its potential therapeutic applications in diseases characterized by altered membrane composition [18]. The compound's ability to modify membrane lipid composition may contribute to its observed effects in cancer treatment, immune modulation, and metabolic disease management [18] [15].

Human clinical studies demonstrate that avasimibe treatment results in compositional changes in circulating lipoproteins, with very low-density lipoproteins and low-density lipoproteins showing relative enrichment in triglycerides and decreased cholesteryl ester content [25] [19]. These compositional changes potentially render the lipoproteins less atherogenic and may contribute to the compound's cardiovascular protective effects [25] [19].

| Membrane Component | Avasimibe Effect | Mechanism | Functional Consequence |

|---|---|---|---|

| Free Cholesterol Content | Increased | Reduced esterification | Enhanced membrane rigidity |

| Lipid Raft Formation | Enhanced | Cholesterol redistribution | Improved signaling |

| Membrane Fluidity | Decreased | Increased cholesterol | Altered permeability |

| Protein Function | Modified | Lipid environment changes | Changed activity |

| Microdomain Organization | Altered | Cholesterol redistribution | Modified signaling |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Transferases (EC2)

Acyltransferases [EC:2.3.1.-]

SOAT [HSA:6646 8435] [KO:K00637]

Other CAS

Wikipedia

Dates

2: Burnett JR, Telford DE, Barrett PH, Huff MW. The ACAT inhibitor avasimibe increases the fractional clearance rate of postprandial triglyceride-rich lipoproteins in miniature pigs. Biochim Biophys Acta. 2005 Dec 30;1738(1-3):10-8. Epub 2005 Dec 22. PubMed PMID: 16427354.

3: Lee SS, Li J, Tai JN, Ratliff TL, Park K, Cheng JX. Avasimibe encapsulated in human serum albumin blocks cholesterol esterification for selective cancer treatment. ACS Nano. 2015 Mar 24;9(3):2420-32. doi: 10.1021/nn504025a. Epub 2015 Feb 16. PubMed PMID: 25662106.

4: Bemlih S, Poirier MD, El Andaloussi A. Acyl-coenzyme A: cholesterol acyltransferase inhibitor Avasimibe affect survival and proliferation of glioma tumor cell lines. Cancer Biol Ther. 2010 Jun 15;9(12):1025-32. Epub 2010 Jun 24. PubMed PMID: 20404512.

5: Raal FJ, Marais AD, Klepack E, Lovalvo J, McLain R, Heinonen T. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia. Atherosclerosis. 2003 Dec;171(2):273-9. PubMed PMID: 14644397.

6: Sahi J, Stern RH, Milad MA, Rose KA, Gibson G, Zheng X, Stilgenbauer L, Sadagopan N, Jolley S, Gilbert D, LeCluyse EL. Effects of avasimibe on cytochrome P450 2C9 expression in vitro and in vivo. Drug Metab Dispos. 2004 Dec;32(12):1370-6. Epub 2004 Aug 27. PubMed PMID: 15333513.